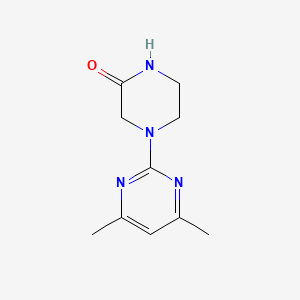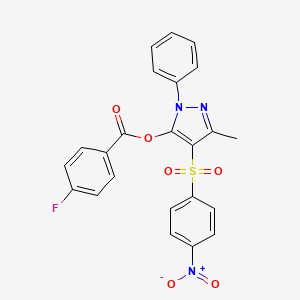
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole core, followed by the introduction of the nitrobenzenesulfonyl and fluorobenzoate groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorobenzoate group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution of the fluorobenzoate group can yield various substituted benzoates.
科学研究应用
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzoate group may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with similar functional groups but lacking the pyrazole core.
4-Nitrophenyl 4-(trifluoromethyl)benzoate: Another compound with a nitro group and benzoate ester, but with different substituents.
Uniqueness
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is unique due to its combination of functional groups and the presence of the pyrazole ring. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6S/c1-15-21(34(31,32)20-13-11-19(12-14-20)27(29)30)22(26(25-15)18-5-3-2-4-6-18)33-23(28)16-7-9-17(24)10-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBGUANHJFPJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methoxybenzamide](/img/structure/B2687833.png)
![4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2687834.png)
![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)

![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)
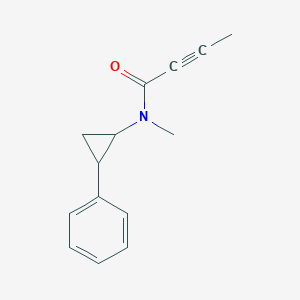
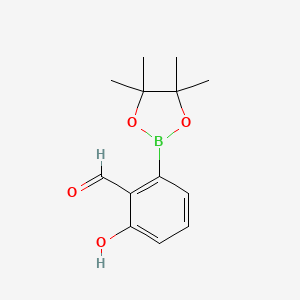
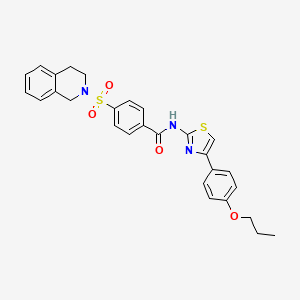

![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)
![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)
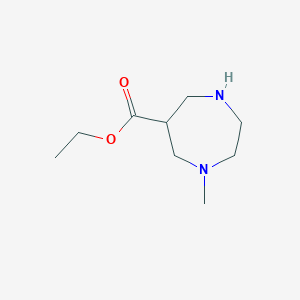
methyl-lambda6-sulfanone](/img/structure/B2687853.png)
